molecular formula C11H9ClN2O B1350198 4-Chloro-2-(4-methoxyphenyl)pyrimidine CAS No. 68535-54-6

4-Chloro-2-(4-methoxyphenyl)pyrimidine

Cat. No.: B1350198
CAS No.: 68535-54-6
M. Wt: 220.65 g/mol
InChI Key: UIESIOWFOXFWRJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4 and a 4-methoxyphenyl group at position 2. Pyrimidines are pivotal in medicinal chemistry due to their prevalence in nucleic acids and bioactive molecules. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions, while the 4-methoxyphenyl group contributes to aromatic interactions and modulates electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxyphenyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or DMF at temperatures ranging from 50-100°C.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like THF or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Building Block for Synthesis
4-Chloro-2-(4-methoxyphenyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to be modified into different derivatives that exhibit biological activity against various diseases. For instance, it has been utilized in the synthesis of novel pyrimidine derivatives that show potential as anticancer agents and inhibitors of specific kinases involved in cancer progression.

Anticancer Activity

Research Findings
Recent studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, a series of pyrido[3,4-d]pyrimidine derivatives synthesized from related compounds were evaluated for their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. Some compounds showed significant inhibitory effects against breast and renal cancer cell lines, suggesting that modifications of the pyrimidine structure can enhance anticancer activity .

Case Studies

  • Cytotoxicity Evaluation : A study reported the synthesis of 4-substituted-2-amino pyrido[3,4-d]pyrimidine derivatives, which were found to exhibit highly selective activities against specific cancer types, including breast and renal cancers. The structure–activity relationship (SAR) studies indicated that certain modifications could lead to enhanced potency .
  • Mechanism of Action : Ongoing research is focused on elucidating the mechanism of action for these compounds, with preliminary results suggesting that they may target specific cellular pathways involved in tumor growth and proliferation .

Kinase Inhibition

Targeting Plasmodial Kinases
The compound has also been investigated for its potential to inhibit essential kinases in malaria parasites, specifically PfGSK3 and PfPK6. These kinases are considered novel drug targets due to their role in the resistance mechanisms against traditional antimalarial therapies. In vitro studies have shown promising IC50 values for certain analogs derived from this compound, indicating effective inhibition of kinase activity .

Structure-Activity Relationship Studies

Optimization of Derivatives
The structure-activity relationship studies on pyrimidine derivatives have revealed critical insights into how different substituents affect biological activity. For instance, modifications at the 4-position of the pyrimidine ring can significantly alter the potency and selectivity of these compounds against various biological targets . This research is pivotal for guiding future synthetic strategies aimed at developing more effective therapeutic agents.

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryBuilding block for synthesizing pharmaceutical compoundsUsed in developing novel drug candidates with enhanced biological activity
Anticancer ActivitySelective cytotoxicity against cancer cell linesSignificant inhibitory effects observed against breast and renal cancers
Kinase InhibitionTargeting novel kinases in malaria parasitesEffective inhibition of PfGSK3 and PfPK6 with promising IC50 values
Structure-Activity RelationshipsInsights into how modifications affect potency and selectivityIdentified optimal substituents for enhancing biological activity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations on the Pyrimidine Ring

Position 2 Substituents

4-Chloro-2-(methoxymethyl)pyrimidine Structure: Methoxymethyl group at position 2 instead of 4-methoxyphenyl.

2-(4-Methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Structure: A fused triazolopyrimidine system with a 4-methoxyphenyl group.

Position 4 Substituents

4-Chloro-2-(methylthio)pyrimidine

  • Structure : Methylthio (-SMe) group at position 3.
  • Reactivity : The thioether group is less electronegative than chlorine, reducing susceptibility to nucleophilic substitution but enabling sulfur-specific interactions (e.g., metal coordination) .

4-(Piperazin-1-yl)-2-(methoxymethyl)pyrimidine

  • Structure : Piperazine replaces chlorine at position 4.
  • Solubility : The basic piperazine moiety enhances water solubility in acidic environments, improving bioavailability for drug candidates .

Multi-Substituted Pyrimidines

4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Structure: Additional 6-methoxy and phenylsulfanyl groups.

2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Structure: Nitrophenoxy and thiophene substituents. Electronic Effects: The nitro group withdraws electrons, deactivating the ring for electrophilic substitution, while the thiophene enables π-π stacking in biological systems .

Physicochemical Properties

  • Lipophilicity : Compounds with chlorophenyl or thiophene groups (e.g., 4-chloro-2-(3-chlorophenyl)-6-phenylpyrimidine) exhibit higher logP values, favoring membrane permeability .
  • Solubility : Piperazine or sulfone-containing derivatives (e.g., 4-[(4-chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine) show improved aqueous solubility .

Biological Activity

4-Chloro-2-(4-methoxyphenyl)pyrimidine is a substituted pyrimidine compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a chloro group and a methoxyphenyl group at the 2 and 4 positions, respectively. This structure contributes to its lipophilicity and potential interactions with biological targets.

Property Value
Molecular FormulaC11H10ClN2O
Molecular Weight224.66 g/mol
LogP3.45 (indicating moderate lipophilicity)

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Activity

A study reported the Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results indicate that the compound has promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to exhibit cytotoxic effects on various cancer cell lines.

Case Studies on Anticancer Effects

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cervical adenocarcinoma (HeLa) cells, showing an IC50 value of approximately 0.035 µM, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis through activation of caspases and PARP cleavage, leading to programmed cell death in cancer cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects.

Inhibition of COX Enzymes

Research has shown that this compound inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

  • COX-1 Inhibition : IC50 values reported at approximately 0.04 µM.
  • COX-2 Inhibition : Similar IC50 values suggest comparable potency to standard anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications in the substituents on the pyrimidine ring can significantly influence their potency.

Key Findings from SAR Studies

  • The presence of electron-donating groups such as methoxy enhances lipophilicity and biological activity.
  • Substitution patterns at different positions on the pyrimidine ring have been shown to either enhance or diminish activity against targeted biological pathways .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for 4-Chloro-2-(4-methoxyphenyl)pyrimidine, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves halogenation or coupling reactions. For example:

  • Chlorination: Use phosphoryl chloride (POCl₃) under reflux with catalytic dimethylformamide (DMF) to introduce chlorine at the 4-position of the pyrimidine ring .
  • Suzuki-Miyaura Coupling: React 4-chloro-2-boronic ester pyrimidine derivatives with 4-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (3:1) at 80–100°C .

Key Optimization Parameters:

ParameterOptimal Conditions
Temperature80–100°C for coupling; 110°C for chlorination
Reaction Time12–24 hours (monitor via TLC/GC-MS)
Stoichiometry1:1.2 molar ratio (pyrimidine:boronic acid)
PurificationColumn chromatography (silica gel, hexane/EtOAc)

Critical Considerations: Excess POCl₃ may lead to over-chlorination, while insufficient catalyst in coupling reactions reduces yield .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Chlorine Substituent: Deshielded aromatic protons near δ 8.5–9.0 ppm (pyrimidine ring) .
    • Methoxy Group: Singlet at δ ~3.8 ppm (OCH₃) and coupling patterns in aromatic regions .
  • LC-MS/HRMS: Confirm molecular ion [M+H]⁺ with isotopic peaks for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
  • X-ray Crystallography: Use SHELX software to resolve crystal packing and confirm substituent positions. For example, a triclinic system with space group P1 may be observed .

Q. What are the primary research applications of this compound in medicinal chemistry, and what structural features contribute to its bioactivity?

Methodological Answer:

  • Applications:
    • Kinase Inhibition: The pyrimidine core mimics ATP-binding motifs, making it a scaffold for kinase inhibitors .
    • Antimicrobial Agents: Chlorine enhances lipophilicity, improving membrane penetration .
  • Key Structural Features:
    • Chlorine Atom: Increases electrophilicity for nucleophilic substitution.
    • Methoxy Group: Modulates electronic effects (electron-donating) to fine-tune receptor binding .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use the Colle-Salvetti correlation-energy formula to model electron density distribution and frontier molecular orbitals (HOMO/LUMO). This predicts reactive sites for electrophilic/nucleophilic attacks .
  • Example Workflow:
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate electrostatic potential maps to identify electron-deficient regions (e.g., chlorine-adjacent carbons).
    • Compare with experimental reactivity data (e.g., regioselectivity in cross-coupling reactions) .

Q. What challenges arise in crystallographic analysis of derivatives, and how can refinement software like SHELX address these issues?

Methodological Answer:

  • Common Challenges:
    • Disorder: Chlorine/methoxy groups may exhibit positional disorder due to rotational flexibility.
    • Twinning: Crystals may form twin domains, complicating data integration .
  • Solutions with SHELX:
    • Use SHELXL-2018 to refine disordered components with PART instructions.
    • Apply TWIN commands to model twinned data (e.g., BASF parameter for scale factors) .

Q. When encountering contradictory reactivity data in cross-coupling reactions, what strategies can resolve these discrepancies?

Methodological Answer:

  • Root Causes:

    • Catalyst Poisoning: Trace moisture or oxygen degrades Pd catalysts.
    • Steric Effects: Bulky substituents hinder coupling at the 2-position.
  • Resolution Strategies:

    IssueSolution
    Low YieldScreen ligands (e.g., XPhos vs. SPhos) and solvents (toluene vs. THF) .
    Side ProductsUse stoichiometric control (1.1 eq boronic acid) and inert atmosphere .

Q. How does the presence of electron-withdrawing groups influence the compound's behavior in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

  • Mechanistic Insights:
    • Chlorine (EWG): Activates the pyrimidine ring for SNAr by increasing positive charge at the 4-position.
    • Methoxy (EDG): Ortho/para-directing effects compete, requiring careful selection of nucleophiles (e.g., amines vs. alkoxides) .
  • Experimental Validation:
    • React with morpholine in DMF at 120°C. Monitor substitution at 4-Cl via ¹H NMR (loss of δ 8.9 ppm signal) .

Table 1: Key Spectral Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.85 (s, 1H, H-6), 8.20 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMRδ 163.5 (C-2), 160.1 (C-4), 128.5–114.3 (Ar-C), 55.2 (OCH₃)
HRMS[M+H]⁺ calc. 251.0585; found 251.0589

Table 2: Reaction Optimization for Chlorination

ParameterEffect on Yield
POCl₃ Excess (1.5 eq)Increases yield to 85% but risks side products
Temperature < 100°CReduces decomposition (e.g., ring-opening)
DMF (10 mol%)Essential for activating POCl₃

Properties

IUPAC Name

4-chloro-2-(4-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)11-13-7-6-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIESIOWFOXFWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394433
Record name 4-chloro-2-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-54-6
Record name 4-chloro-2-(4-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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